(2S)-3-phenyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-2-(1H-tetrazol-1-yl)propanamide
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Overview
Description
3-PHENYL-N-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ETHYL}-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features a combination of several functional groups, including a phenyl group, a pyrrolidine ring, a sulfonyl group, and a tetrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-N-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ETHYL}-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation reactions are commonly performed using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Tetrazole Ring: The tetrazole ring can be introduced through cycloaddition reactions involving azides and nitriles under thermal or catalytic conditions.
Final Coupling Steps: The final coupling of the different fragments is typically achieved through amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-N-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ETHYL}-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of phenolic derivatives .
Scientific Research Applications
3-PHENYL-N-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ETHYL}-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-PHENYL-N-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ETHYL}-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-substituted tetrazoles.
Sulfonyl Derivatives: Compounds containing the sulfonyl group, such as sulfonamides.
Uniqueness
3-PHENYL-N-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ETHYL}-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidine ring enhances its pharmacophore space, while the sulfonyl and tetrazole groups contribute to its biological activity and stability .
Properties
Molecular Formula |
C22H26N6O3S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-3-phenyl-N-[2-(4-pyrrolidin-1-ylsulfonylphenyl)ethyl]-2-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C22H26N6O3S/c29-22(21(28-17-24-25-26-28)16-19-6-2-1-3-7-19)23-13-12-18-8-10-20(11-9-18)32(30,31)27-14-4-5-15-27/h1-3,6-11,17,21H,4-5,12-16H2,(H,23,29)/t21-/m0/s1 |
InChI Key |
IRRWAOYUIMFFEZ-NRFANRHFSA-N |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCNC(=O)[C@H](CC3=CC=CC=C3)N4C=NN=N4 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C(CC3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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